molecular formula C₁₂H₁₅ClN₂O B1145354 8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one CAS No. 1530925-20-2

8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

Katalognummer B1145354
CAS-Nummer: 1530925-20-2
Molekulargewicht: 238.71
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, commonly known as 8-CIPT, is a synthetic compound belonging to the class of benzodiazepines. It is a novel compound, and its structure and properties have been studied extensively in recent years. 8-CIPT has been examined for its potential applications in various scientific research fields, including drug design and development, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

8-CIPT has been investigated for its potential applications in various scientific research fields, such as drug design and development, pharmacology, and biochemistry. For example, 8-CIPT has been studied for its ability to interact with GABA receptors, and its potential use as a GABA receptor modulator. Additionally, 8-CIPT has been studied for its ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, and its potential use as an antidepressant. 8-CIPT has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, and its potential use as an anticholinesterase agent.

Wirkmechanismus

The mechanism of action of 8-CIPT has not been fully elucidated. However, it is believed that 8-CIPT binds to GABA receptors, resulting in an increase in the concentration of GABA in the brain, which in turn leads to an increase in the activity of GABAergic neurons. Additionally, 8-CIPT has been found to inhibit the activity of monoamine oxidase, resulting in an increase in the concentrations of serotonin and norepinephrine in the brain, which may lead to an antidepressant effect. Additionally, 8-CIPT has been found to inhibit the activity of acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the brain, which may lead to an anticholinesterase effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-CIPT have not been fully elucidated. However, it is believed that 8-CIPT may have a sedative effect due to its ability to bind to GABA receptors and increase the concentration of GABA in the brain. Additionally, 8-CIPT may have an antidepressant effect due to its ability to inhibit monoamine oxidase and increase the concentrations of serotonin and norepinephrine in the brain. Additionally, 8-CIPT may have an anticholinesterase effect due to its ability to inhibit the activity of acetylcholinesterase and increase the concentration of acetylcholine in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-CIPT in lab experiments include its ease of synthesis and its ability to interact with GABA receptors, monoamine oxidase, and acetylcholinesterase. Additionally, 8-CIPT is a novel compound, which makes it an ideal candidate for drug design and development. The limitations of using 8-CIPT in lab experiments include its potential for toxicity and the lack of knowledge about its full mechanism of action.

Zukünftige Richtungen

The potential future directions for 8-CIPT research include further investigation into its mechanism of action, its potential applications in drug design and development, and its potential toxic effects. Additionally, further research into 8-CIPT's effects on GABA receptors, monoamine oxidase, and acetylcholinesterase could lead to the development of novel drugs with improved efficacy and safety profiles. Furthermore, further investigation

Synthesemethoden

8-CIPT can be synthesized using a two-step process involving the reaction of 5-isopropyl-1,3-dihydro-2H-benzodiazepin-2-one with thionyl chloride, followed by reaction with 8-chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one. The reaction with thionyl chloride results in the formation of 5-isopropyl-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one, which is then reacted with 8-chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one to yield the desired product 8-CIPT.

Eigenschaften

IUPAC Name

7-chloro-1-propan-2-yl-3,5-dihydro-2H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-8(2)15-6-5-12(16)14-10-7-9(13)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKLIZOWLOREJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.